2-Fluoro-1,3-dimethoxy-4-nitrobenzene

Descripción general

Descripción

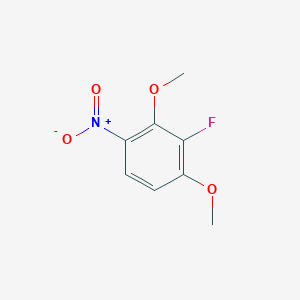

2-Fluoro-1,3-dimethoxy-4-nitrobenzene is an organic compound with the molecular formula C8H8FNO4 and a molecular weight of 201.15 g/mol . It is characterized by the presence of a fluorine atom, two methoxy groups, and a nitro group attached to a benzene ring. This compound is typically found as a light-yellow to yellow-green to brown powder or crystals .

Métodos De Preparación

The synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene involves several steps. One common method includes the nitration of 2-Fluoro-1,3-dimethoxybenzene using a mixture of nitric acid and sulfuric acid . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro compound. After the reaction, the product is purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

2-Fluoro-1,3-dimethoxy-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H8FNO4

- Molecular Weight : 201.15 g/mol

- IUPAC Name : 2-fluoro-1,3-dimethoxy-4-nitrobenzene

- InChI Key : GUGQUCUSGQOTGG-UHFFFAOYSA-N

The compound contains a fluorine atom, two methoxy groups, and a nitro group attached to a benzene ring, which contributes to its reactivity and potential biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of:

- Pharmaceuticals : The compound is utilized in the development of new therapeutic agents, especially those targeting inflammatory diseases and cancer. Its ability to undergo nucleophilic aromatic substitution makes it suitable for creating complex drug molecules .

- Agrochemicals : It is also employed in synthesizing pesticides and herbicides, contributing to agricultural productivity.

Biological Studies

The compound's structural similarity to biologically active molecules allows it to be used in biological research:

- Enzyme Inhibition Studies : Researchers utilize this compound to study enzyme interactions and receptor binding mechanisms. This can help elucidate pathways involved in disease processes .

- Proteomics Research : It is applied in proteomics to understand protein functions and interactions within cells, aiding in drug discovery and development .

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial settings:

- Production of Dyes and Pigments : The compound is involved in synthesizing various dyes and pigments used in textiles and coatings .

Case Study 1: Synthesis of Therapeutic Agents

A study demonstrated the use of this compound as a precursor for synthesizing anti-inflammatory drugs. The compound was reacted with different nucleophiles to yield novel derivatives with enhanced biological activity. The resulting compounds showed promising results in preclinical trials for treating chronic inflammation .

Case Study 2: Enzyme Interaction Studies

In another research project, scientists investigated the binding affinity of this compound to specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibits certain enzymes, suggesting potential therapeutic applications in metabolic disorders .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can bind to nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . The fluorine atom and methoxy groups can also influence the compound’s binding affinity and selectivity towards specific receptors and enzymes .

Comparación Con Compuestos Similares

2-Fluoro-1,3-dimethoxy-4-nitrobenzene can be compared with other similar compounds such as:

4-Fluoro-3,5-dimethoxyphenylboronic acid: This compound has similar structural features but contains a boronic acid group instead of a nitro group.

3-Fluoro-2,4-dimethoxyphenylboronic acid: Similar to the above compound but with different positions of the fluorine and methoxy groups.

3,5-Difluoro-2,4-dimethoxyaniline: This compound has an amino group instead of a nitro group and two fluorine atoms.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

2-Fluoro-1,3-dimethoxy-4-nitrobenzene (CAS Number: 155020-44-3) is an organic compound with a molecular formula of CHFNO and a molecular weight of 201.15 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and proteomics research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a nitro group that is known to influence its reactivity and biological interactions. The presence of the fluorine atom enhances its electrophilic character, making it a suitable candidate for nucleophilic aromatic substitution reactions.

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its role in enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. The nitro group can facilitate interactions with biological targets, potentially leading to therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Applications in Scientific Research

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to act as a precursor for compounds that exhibit significant biological activity. For instance, it has been utilized in the development of anti-inflammatory agents and anticancer drugs.

Proteomics Research

In proteomics, this compound is used for sample preparation in mass spectrometry analysis. It aids in the study of protein interactions and functions within biological systems. The ability to modify proteins chemically using this compound enhances the understanding of their roles in various biochemical pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-1,4-dimethoxybenzene | Fluorine at position 2; methoxy at positions 1 and 4 | Different substitution pattern affects reactivity |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | Fluorine at position 1; methoxy at positions 2 and 5 | Different regioselectivity in nitration |

| 3-Fluoro-2,4-dimethoxybenzoic acid | Fluorine at position 3; carboxylic acid group | Presence of carboxylic acid alters solubility |

| 4-Fluoro-3,5-dimethoxyphenylboronic acid | Boronic acid functionality; fluorine at position 4 | Useful in cross-coupling reactions |

This comparison highlights the unique reactivity and potential applications of this compound compared to its analogs.

Case Studies and Research Findings

Case Study: Synthesis and Characterization

A study conducted by researchers involved the synthesis of related compounds through nitration reactions. For example, the nitration of 2-Fluoro-1,3-dimethoxybenzene yielded various products that were characterized using techniques such as X-ray crystallography. The findings indicated that the specific arrangement of functional groups significantly influences the chemical behavior and potential applications in pharmaceuticals .

Research Findings on Biological Activity

Research indicates that compounds similar to this compound exhibit varying degrees of biological activity depending on their structural modifications. For instance:

- Enzyme Inhibition: Studies have shown that certain derivatives can inhibit specific enzymes involved in inflammatory pathways.

- Receptor Binding: The compound's structural features allow it to bind effectively to receptors associated with cancer cell proliferation.

These findings underscore the potential therapeutic applications of this compound in treating diseases such as cancer and chronic inflammation.

Propiedades

IUPAC Name |

2-fluoro-1,3-dimethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGQUCUSGQOTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440345 | |

| Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155020-44-3 | |

| Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.